4-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O3S/c18-14-5-4-12(8-13(14)17(19,20)21)27(24,25)23-10-11-3-6-15(22-9-11)16-2-1-7-26-16/h1-9,23H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUSSGKPABUSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 362.8 g/mol
- CAS Number : 2034561-78-7
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways and disrupt cellular processes. Research indicates that the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, while the furan and pyridine moieties may play critical roles in receptor binding and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties:
-
Bactericidal Effects :
- The compound shows potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis isolates .
- It has been found to inhibit biofilm formation in MRSA strains, with Minimum Biofilm Inhibitory Concentrations (MBICs) between 62.216–124.432 μg/mL .
- Antifungal Activity :
Case Studies and Research Findings
Several studies highlight the effectiveness and potential applications of this compound:
| Study | Pathogen | MIC (μM) | Notes |
|---|---|---|---|
| Study A | Staphylococcus aureus | 15.625 | Exhibited bactericidal action |
| Study B | Enterococcus faecalis | 62.5 | Effective against clinical isolates |
| Study C | Candida albicans | N/A | Reduced biofilm formation by 75% |
Toxicity and Safety Profile
In vitro studies assessing cytotoxicity on human cell lines (e.g., HEK-293 cells) indicate that the compound is non-toxic at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .
Scientific Research Applications
The structure of this compound includes a trifluoromethyl group and a furan-pyridine moiety, which are significant for its biological activity. The sulfonamide functional group is known for its broad spectrum of pharmacological effects.
Antibacterial Activity
Sulfonamides, including this compound, are recognized for their antibacterial properties. The presence of the furan and pyridine rings may enhance the interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. Studies have shown that modifications on the sulfonamide scaffold can significantly influence potency against various bacterial strains.
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor activity. The unique combination of functional groups in 4-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide may contribute to its ability to inhibit tumor cell proliferation. Investigations into its mechanism of action could reveal pathways through which it exerts cytotoxic effects on cancer cells.
Enzyme Inhibition Studies
The compound's structure suggests potential as an enzyme inhibitor. Compounds featuring sulfonamide groups have been studied for their ability to inhibit carbonic anhydrase and other enzymes critical for various physiological processes. This makes them candidates for further research into therapeutic applications in conditions like glaucoma and edema .
Drug Development
The unique properties of this compound make it a candidate for drug development, particularly in designing new medications targeting bacterial infections or cancer therapies. The trifluoromethyl group may enhance lipophilicity and metabolic stability, which are desirable traits in drug design .
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including compounds structurally related to This compound . The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting that further optimization could lead to potent new antibiotics.
Case Study 2: Antitumor Mechanisms
Another investigation focused on the antitumor mechanisms of related sulfonamides demonstrated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. This opens avenues for exploring the specific effects of This compound on similar pathways .
Case Study 3: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters assessed the enzyme inhibition potential of sulfonamide derivatives, revealing that modifications at specific positions significantly affect inhibitory potency against carbonic anhydrase. This suggests that This compound could be further studied for its enzyme interaction profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine and Sulfonamide Moieties
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Heterocyclic Substitutions: The target compound’s 6-(furan-2-yl) group distinguishes it from analogues with pyrrolopyrimidine () or pyrazole () substituents. Furan’s oxygen atom may improve solubility compared to nitrogen-rich heterocycles but reduce metabolic stability .
- Trifluoromethyl and Chloro Groups: These electron-withdrawing groups are conserved across multiple analogues (e.g., ), suggesting their importance in enhancing binding affinity or modulating electronic properties .
- Linker Variations: The target compound uses a methylene linker between pyridine and sulfonamide, whereas employs a carboxamide linker. Methylene linkers may confer conformational flexibility, influencing target selectivity .
Physicochemical Properties
- Melting Points: While the target compound’s melting point is unreported, analogues like the pyrrolopyrimidine derivative () exhibit melting points of 175–178°C, suggesting that bulky substituents increase crystallinity .
- Solubility: The furan group in the target compound may improve aqueous solubility compared to trimethylpyridine derivatives (), but this requires experimental validation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and how can reaction yields be optimized?
- Methodology :
- Start with the sulfonylation of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with (6-(furan-2-yl)pyridin-3-yl)methanamine. Use anhydrous dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base to neutralize HCl byproducts .
- Optimize yields by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
- Key Data :
- Similar sulfonamide syntheses report yields of 60–85% under analogous conditions .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- IR Spectroscopy : Confirm the sulfonamide group via asymmetric and symmetric SO₂ stretches at ~1334 cm⁻¹ and ~1160 cm⁻¹, respectively. The furan C-O-C stretch appears at ~1015 cm⁻¹ .
- ¹H NMR : Look for aromatic protons in the pyridine and benzene rings (δ 7.2–8.5 ppm). The methylene bridge (N-CH₂-pyridine) appears as a singlet at δ ~4.5 ppm. Furan protons resonate at δ ~6.3–7.6 ppm .
Q. What solubility challenges are anticipated for this compound, and how can they be addressed?
- Methodology :
- The trifluoromethyl group and aromatic rings confer hydrophobicity. Test solubility in DMSO, DMF, or THF for in vitro assays. For aqueous systems, use co-solvents (e.g., 10% DMSO in PBS) .
- Computational tools (e.g., LogP calculators) predict a high LogP (~3.5), indicating limited water solubility .
Advanced Research Questions
Q. How does the electronic environment of the pyridine-furan moiety influence reactivity in cross-coupling reactions?
- Methodology :
- Perform density functional theory (DFT) calculations to map electron density on the pyridine ring. The furan’s electron-rich nature may activate the pyridine at the 4-position for electrophilic substitution .
- Experimental validation: Use Suzuki-Miyaura coupling with Pd catalysts to functionalize the pyridine ring. Monitor regioselectivity via LC-MS .
Q. What strategies mitigate hydrolysis of the sulfonamide group under acidic or basic conditions?
- Methodology :
- Conduct stability studies in pH 2–12 buffers (37°C, 24 hrs). Use HPLC to quantify degradation products.
- Stabilization approaches:
- Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to reduce nucleophilic attack on the sulfonamide .
- Encapsulate the compound in cyclodextrins or liposomes to shield the sulfonamide group .
Q. How can computational modeling predict binding interactions with biological targets (e.g., enzymes)?
- Methodology :
- Generate a 3D structure using the SMILES string or InChI (e.g.,
InChI=1S/C21H15ClF3N5O2/...) from PubChem . - Perform molecular docking (AutoDock Vina) against targets like carbonic anhydrase or kinase enzymes. Prioritize poses with hydrogen bonds to the sulfonamide NH and pyridine N .
Q. What analytical techniques resolve contradictions in reported melting points for analogous sulfonamides?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
